Cas no 2649063-04-5 (5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine)

5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine
- 2649063-04-5
- EN300-1918148
-
- Inchi: 1S/C11H10BrNO3/c1-7(13-6-14)8-4-9(12)11-10(5-8)15-2-3-16-11/h4-5,7H,2-3H2,1H3
- InChI Key: QWZLPLJZYFBBPW-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1OCCO2)C(C)N=C=O
Computed Properties
- Exact Mass: 282.98441g/mol
- Monoisotopic Mass: 282.98441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 47.9Ų
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918148-2.5g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1918148-1g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1918148-1.0g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1918148-5.0g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1918148-10.0g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1918148-10g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1918148-0.25g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 0.25g |
$1117.0 | 2023-09-17 | ||
Enamine | EN300-1918148-0.05g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1918148-0.1g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1918148-0.5g |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine |
2649063-04-5 | 0.5g |
$1165.0 | 2023-09-17 |
5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine Related Literature
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on 5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine
Comprehensive Analysis of 5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine (CAS No. 2649063-04-5)
The compound 5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine (CAS No. 2649063-04-5) is a specialized organic molecule that has garnered significant interest in pharmaceutical and materials science research. Its unique structural features, including the benzodioxine core and the reactive isocyanate group, make it a valuable intermediate for synthesizing complex molecules. Researchers are particularly intrigued by its potential applications in drug discovery, where its bromine substituent offers opportunities for further functionalization via cross-coupling reactions.
In recent years, the demand for heterocyclic compounds like 5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine has surged due to their versatility in medicinal chemistry. The benzodioxine scaffold is known for its bioactivity, often appearing in compounds with anti-inflammatory or antimicrobial properties. Meanwhile, the isocyanate group is a key functional moiety in polymer chemistry, enabling the formation of urethane linkages. This dual functionality positions the compound as a hotspot for interdisciplinary research.
One of the most frequently asked questions in scientific forums is: "How can 5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine be utilized in targeted drug delivery systems?" Studies suggest that its isocyanatoethyl group can be conjugated with amine-containing biomolecules, creating stable urea bonds. This property is critical for developing prodrugs or antibody-drug conjugates (ADCs), a trending topic in oncology research. Additionally, the bromo substituent allows for palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to attach aromatic pharmacophores.
From an industrial perspective, the compound's stability and reactivity under mild conditions make it attractive for scalable synthesis. Environmental concerns have also driven interest in greener methodologies for producing such isocyanate derivatives. Researchers are exploring catalytic systems to minimize waste, aligning with the principles of green chemistry—a major focus in 2024's scientific community.
Another emerging application lies in material science, where 5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine serves as a building block for advanced polymers. Its ability to form polyurethane networks with tunable mechanical properties is being investigated for biodegradable implants. This aligns with the growing demand for sustainable biomaterials, a topic dominating academic and industrial discussions.
In summary, 5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine (CAS No. 2649063-04-5) represents a multifaceted compound bridging pharmaceuticals and materials engineering. Its structural adaptability and functional groups cater to cutting-edge research, answering modern challenges in drug design and eco-friendly material synthesis. As investigations progress, this molecule is poised to play a pivotal role in next-generation scientific breakthroughs.
2649063-04-5 (5-bromo-7-(1-isocyanatoethyl)-2,3-dihydro-1,4-benzodioxine) Related Products
- 2035007-89-5((2E)-N-({2,2'-bifuran-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide)
- 1393582-16-5(2,4-Diaminonicotinic acid)
- 69626-75-1(Benzofuran, 2-iodo-)
- 860355-92-6(7-bromo-5-nitro-2,3-dihydro-1H-inden-4-ol)
- 2229372-34-1(3-amino-2-methyl-2-2-methyl-4-(trifluoromethyl)phenylpropan-1-ol)
- 1598683-65-8(Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-propyl-)
- 2418711-05-2(tert-butyl 4-3-(methoxycarbonyl)-2,4,6-trimethyl-5-sulfanylphenylpiperazine-1-carboxylate)
- 2171907-14-3(1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1705892-41-6(2-(5-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine)
- 319428-42-7(N-(2-benzoyl-4-methylphenyl)-2-4-(dipropylsulfamoyl)benzamidobenzamide)




